molecular formula C14H8N6OS2 B2530093 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235048-27-7

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2530093
CAS No.: 1235048-27-7
M. Wt: 340.38
InChI Key: MOPKNLSNRYJVDZ-UHFFFAOYSA-N
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Description

N-(Benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235048-27-7) is a high-purity synthetic compound with a molecular formula of C14H8N6OS2 and a molecular weight of 340.38 . This chemical features a unique hybrid structure combining benzothiadiazole, thiazole, and pyrazine heterocycles, making it a candidate for various research applications. Compounds with a benzo[c][1,2,5]thiadiazole core are of significant interest in medicinal chemistry research. Scientific literature indicates that structurally similar molecules have been investigated for their potential as kinase inhibitors, with one derivative showing potent activity against activin receptor-like kinase 5 (ALK5), a target relevant to anti-fibrosis therapy . Furthermore, other benzothiadiazole derivatives have demonstrated promise in neuroscientific research, showing antidepressant-like effects in preclinical models through mechanisms that may involve monoamine oxidase A (MAO-A) inhibition . This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N6OS2/c21-13(17-8-2-1-3-9-12(8)20-23-19-9)11-7-22-14(18-11)10-6-15-4-5-16-10/h1-7H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPKNLSNRYJVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[c][1,2,5]thiadiazole intermediate, followed by the formation of the pyrazine and thiazole rings. Common reagents used in these reactions include halogenated compounds, amines, and thiols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize costs. Purification methods, such as crystallization, distillation, and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles. Key differences and implications are discussed:

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide (CAS: 1226444-68-3)

  • Structure: Retains the benzo[c][1,2,5]thiadiazol-4-yl carboxamide group but replaces the pyrazinyl-thiazole with a pyridazinone-propanamide chain.
  • Molecular Weight : 391.4 g/mol (vs. ~365 g/mol for the target compound, estimated from its formula).
  • The p-tolyl group may enhance lipophilicity, affecting membrane permeability .

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide

  • Structure : Features a piperidine-4-carboxamide core linked to a pyrimidine-imidazole system instead of thiazole-pyrazine.
  • Molecular Weight : ~439.5 g/mol (C19H17N7OS2).
  • Key Differences : The larger heterocyclic system (pyrimidine-imidazole) and piperidine ring increase steric bulk, which could impact binding pocket accommodation in kinase targets. The imidazole may participate in metal coordination or π-π stacking .

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (CAS: 1286718-80-6)

  • Structure : Substitutes the thiazole-pyrazine unit with an azetidine-thiophene carbonyl group.
  • Molecular Weight : ~363.4 g/mol (C16H12N4O2S2).
  • The azetidine ring’s strained geometry may influence conformational flexibility and metabolic stability .

N-(4-(2-(Benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

  • Structure : Combines a thiazole-pyrimidine core with a benzo[c][1,2,5]thiadiazole-linked carboxamide side chain.
  • Molecular Weight : 397.4 g/mol (C16H11N7O2S2).
  • Key Differences : The pyrimidine-for-pyrazine substitution reduces nitrogen content, possibly altering solubility and π-stacking interactions. The thiazole-ethyl linker may enhance flexibility compared to the target’s rigid thiazole-pyrazine system .

N4-(4-Fluorophenyl)-N2-Substituted Benzo[d]thiazole-2,4-dicarboxamides

  • Structure : Differs in the core (benzo[d]thiazole vs. benzo[c][1,2,5]thiadiazole) and includes a 4-fluorophenyl group.
  • Key Differences : The fluorine atom enhances electronegativity and metabolic stability, commonly improving bioavailability in kinase inhibitors. The dicarboxamide structure may enable dual binding interactions .

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process generally begins with the preparation of the benzo[c][1,2,5]thiadiazole intermediate, followed by the formation of the pyrazine and thiazole rings. Key reagents include halogenated compounds and amines, with reaction conditions optimized for yield and purity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Signaling : It could alter receptor activity, affecting cellular signaling pathways.
  • Interaction with Nucleic Acids : Potential binding to DNA or RNA could influence gene expression .

3.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismIC50 (nM)
9dE. coli DNA gyrase33
10aS. aureus Topoisomerase IVNot available

These results highlight the potential of thiazole derivatives in combating bacterial infections .

3.2 Antitumor Activity

Thiazole derivatives have shown promise as anticancer agents. In a recent study:

CompoundCancer Cell LineIC50 (µg/mL)
9Various Tumor Cells1.61 ± 1.92
10Various Tumor Cells1.98 ± 1.22

The structure-activity relationship (SAR) indicates that the presence of specific functional groups enhances cytotoxicity .

4. Case Studies

Case Study 1: Antibacterial Efficacy
A series of benzothiazole derivatives were synthesized and tested against common pathogens like E. coli and S. aureus. The most potent derivative exhibited an IC50 value indicating strong inhibitory effects against bacterial DNA gyrase.

Case Study 2: Antitumor Efficacy
In vitro studies on thiazole derivatives demonstrated significant antiproliferative effects on various cancer cell lines, suggesting their potential use in cancer therapy.

5. Conclusion

This compound represents a promising candidate for further research in drug development due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for clinical use.

This compound's potential as a therapeutic agent underscores the importance of continued exploration within the field of medicinal chemistry to develop effective treatments for various diseases.

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks to confirm regiochemistry. For example, thiazole protons appear as singlets near δ 8.0–8.5 ppm, while pyrazine protons show splitting patterns .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
  • HPLC : Assess purity (>95% required for pharmacological studies) using C18 columns with acetonitrile/water gradients .

How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

Q. Advanced

  • Methodology : Use hybrid functionals (e.g., B3LYP) combining exact exchange and gradient-corrected correlation energies to compute HOMO/LUMO energies, ionization potentials, and electron affinities .
  • Validation : Compare computed thermochemical data (e.g., atomization energies) with experimental values. Becke’s 1993 study achieved <2.4 kcal/mol deviation using exact-exchange terms .
  • Applications : Predict charge-transfer behavior for material science applications or ligand-protein interactions in drug design .

What reaction mechanisms are involved in the functionalization of the thiazole and thiadiazole moieties?

Q. Advanced

  • Nucleophilic aromatic substitution : Pyrazine substitution at thiazole C-2 position under Pd catalysis .
  • Amide coupling : Carboxamide formation via activation with HBTU or EDCI, as in ’s DMF-mediated reaction .
  • Cyclization : Thiadiazole ring closure using Lawesson’s reagent or P2S5, with temperature control to avoid side reactions .

How can researchers address discrepancies in synthetic yields when varying reaction conditions?

Q. Advanced

  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .
  • Kinetic studies : Monitor reaction progress via in-situ NMR or HPLC to detect intermediates (e.g., ’s 78% yield improvement via stepwise hydrolysis/amination) .
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., over-oxidation of thiol groups) and adjust reducing agents .

What computational and experimental approaches are used to analyze substituent effects on reactivity?

Q. Advanced

  • DFT calculations : Compare substituent electronic effects (e.g., electron-withdrawing groups on thiadiazole) on reaction barriers .
  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., pyrazine’s electron deficiency accelerates nucleophilic attack) .
  • X-ray crystallography : Resolve steric effects of bulky groups (e.g., trifluoromethyl) on molecular packing .

How is the bioactivity of this compound evaluated in medicinal chemistry research?

Q. Advanced

  • In vitro assays : Test kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence polarization or ADP-Glo assays .
  • Cellular uptake : Quantify intracellular concentration via LC-MS in cancer cell lines (e.g., MCF-7) .
  • SAR studies : Modify substituents (e.g., replacing pyrazine with pyrimidine) to optimize IC50 values .

What strategies are employed to resolve contradictory data in reaction pathway elucidation?

Q. Advanced

  • Isotopic labeling : Use 13C-labeled reactants to track bond formation via NMR .
  • Computational modeling : Simulate alternative pathways (e.g., concerted vs. stepwise mechanisms) using Gaussian09 .
  • Cross-validation : Compare synthetic yields under inert (N2) vs. aerobic conditions to rule out oxidation side reactions .

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